molecular formula C18H14N4OS B2408416 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019096-86-6

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2408416
CAS No.: 1019096-86-6
M. Wt: 334.4
InChI Key: WLCZQAMCHPELAQ-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzothiazole ring fused with a phenyl group, a pyrazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-tubercular properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-22-15(10-11-19-22)17(23)20-13-7-3-2-6-12(13)18-21-14-8-4-5-9-16(14)24-18/h2-11H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCZQAMCHPELAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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